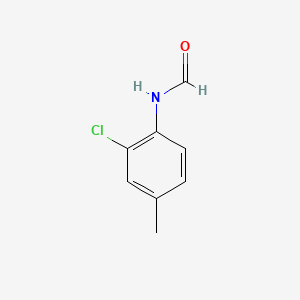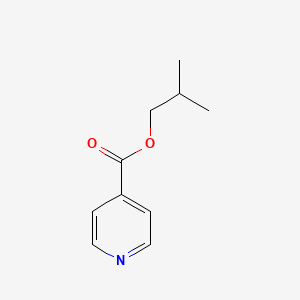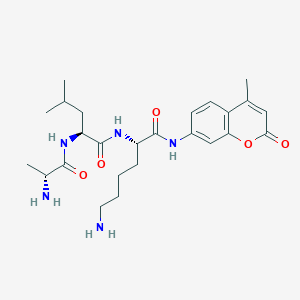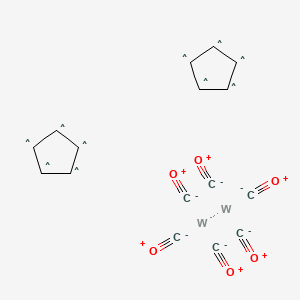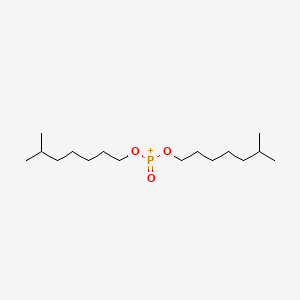
Diisooctyl phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisooctyl phosphonate is an organophosphorus compound characterized by the presence of two isooctyl groups attached to a phosphonate moiety. This compound is known for its stability and versatility, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Diisooctyl phosphonate can be synthesized through a catalytic process. One common method involves reacting this compound with sodium ethylate to obtain sodium this compound. This intermediate is then reacted with chloro-iso-octane under the catalysis of an alkali metal salt of iodine at temperatures ranging from 150-160°C for 2-4 hours. The reaction mixture is then saponified, separated, and distilled to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the consumption of chloro-iso-octane and minimize byproduct formation, thereby improving the overall yield to approximately 92.3% .
化学反応の分析
Types of Reactions
Diisooctyl phosphonate undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another. For example, the reaction of this compound with sodium ethylate.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Common Reagents and Conditions
Sodium Ethylate: Used in the initial step to form sodium this compound.
Chloro-iso-octane: Reacts with sodium this compound under catalytic conditions.
Alkali Metal Salt of Iodine: Acts as a catalyst in the reaction.
Major Products Formed
The primary product of these reactions is this compound itself, along with various intermediates and byproducts depending on the specific reaction conditions.
科学的研究の応用
Diisooctyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems, particularly in the context of phosphorus metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Employed in the production of flame retardants, plasticizers, and extraction agents for metal separation
作用機序
The mechanism by which diisooctyl phosphonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of naturally occurring phosphates. This allows it to participate in metabolic pathways and influence cellular processes .
類似化合物との比較
Similar Compounds
Phosphinic Acids: These compounds have a similar structure but differ in the presence of phosphorus-carbon bonds.
Phosphonates: Share the phosphonate moiety but may have different alkyl or aryl groups attached
Uniqueness
Diisooctyl phosphonate is unique due to its specific isooctyl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring stability and versatility.
特性
CAS番号 |
36116-84-4 |
|---|---|
分子式 |
C16H34O3P+ |
分子量 |
305.41 g/mol |
IUPAC名 |
bis(6-methylheptoxy)-oxophosphanium |
InChI |
InChI=1S/C16H34O3P/c1-15(2)11-7-5-9-13-18-20(17)19-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3/q+1 |
InChIキー |
DBLFQTDPPZZDGX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCO[P+](=O)OCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


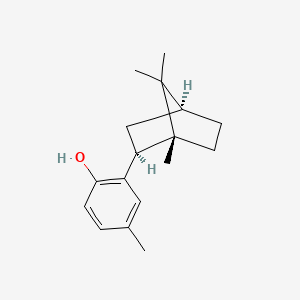
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
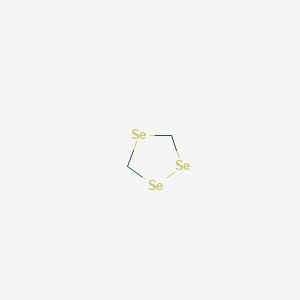

![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
